molecular formula C11H9ClN2O B1377717 1-Benzyl-1H-pyrazole-4-carbonyl chloride CAS No. 1174665-95-2

1-Benzyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1377717
M. Wt: 220.65 g/mol
InChI Key: KCSLMSWFSIEWJR-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H9ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Benzyl-1H-pyrazole-4-carbonyl chloride, can be achieved through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More advanced methods involve the use of catalysts such as Ru3(CO)12 and a NHC-diphosphine ligand .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-pyrazole-4-carbonyl chloride consists of a pyrazole ring attached to a benzyl group and a carbonyl chloride group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-Benzyl-1H-pyrazole-4-carbonyl chloride, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrazole-4-carbonyl chloride has a molecular weight of 220.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved resources.

Scientific Research Applications

Synthesis and Functionalization

  • Functionalization Reactions of Pyrazole Derivatives : Studies have demonstrated the conversion of 1H-pyrazole derivatives into various amides and imidazo[4,5-b]pyridine derivatives through reactions with diamines, showcasing the compounds' utility in synthesizing diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005). Further, reactions with hydroxylamines and carbazates have yielded novel N-substituted pyrazole carboxamides and carboxylates, indicating the compound's flexibility in organic synthesis (Korkusuz & Yıldırım, 2010).

Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibition : Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potential as potent inhibitors. This research underscores the therapeutic relevance of pyrazole derivatives in designing new inhibitors for enzyme targets (Kasımoğulları et al., 2009).

Antibacterial Activity

  • Antibacterial Properties : Novel derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. These studies highlight the potential of these compounds in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Synthesis of Heterocyclic Analogues

  • Heterocyclic Synthesis : Research on the synthesis of heterocyclic analogues, such as pyrano[2,3-c]pyrazol-4(1H)-ones, from reactions involving pyrazole derivatives with halopyridinecarbonyl chlorides, demonstrates the compound's role in creating complex heterocyclic systems with potential applications in pharmaceuticals and materials science (Eller et al., 2006).

properties

IUPAC Name

1-benzylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11(15)10-6-13-14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSLMSWFSIEWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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